![molecular formula C16H21N3O3 B12464899 N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide](/img/structure/B12464899.png)
N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is a synthetic compound belonging to the racetam family, which is known for its nootropic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE typically involves the following steps:
Purification: The final product is purified by recrystallization from water or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE involves its interaction with neurotransmitter systems in the brain. It is believed to enhance cognitive function by modulating the release and uptake of neurotransmitters like acetylcholine and glutamate . Additionally, it may exert neuroprotective effects by reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenotropil: Another racetam compound known for its cognitive-enhancing properties.
Piracetam: The first racetam compound discovered, widely studied for its nootropic effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.
Uniqueness
N-METHYL-2-[2-(2-OXO-4-PHENYLPYRROLIDIN-1-YL)ACETAMIDO]PROPANAMIDE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other racetams. Its potential to cross the blood-brain barrier and exert neuroprotective effects makes it a promising candidate for further research .
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
N-methyl-2-[[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(16(22)17-2)18-14(20)10-19-9-13(8-15(19)21)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,20) |
InChI-Schlüssel |
GTMSYJWCQWBIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC)NC(=O)CN1CC(CC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


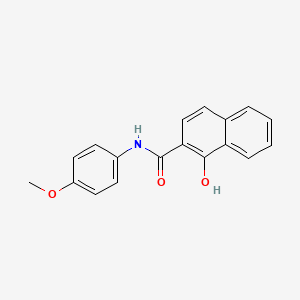
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)

![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464855.png)
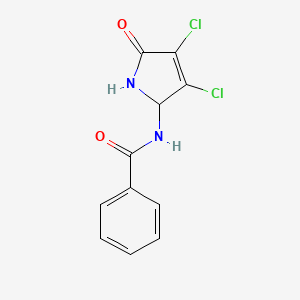
![3-[5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12464864.png)
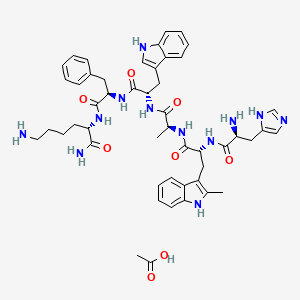
![1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one](/img/structure/B12464879.png)
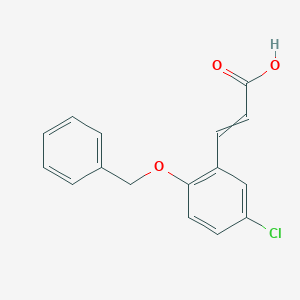
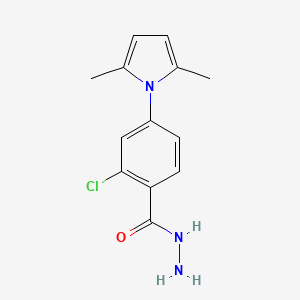
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B12464890.png)
